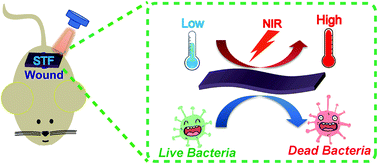Skin-permissible NIR-actuated hyperthermia using a photothermally responsive hydrogel membrane for the effective treatment of antibiotic-resistant bacterial infection†
Biomaterials Science Pub Date: 2021-12-16 DOI: 10.1039/D1BM01819A
Abstract
With the long-term widespread overuse of antibiotics, a large number of antibiotic-resistant bacteria have emerged and become a serious threat to healthcare systems. As an alternative strategy, near-infrared light (NIR)-actuated photothermal treatment has been developed for killing antibiotic-resistant bacteria. Although promising, the widespread applications of photothermal antibacterial platforms face great challenges due to the skin-harmful high laser irradiation. In this work, a novel NIR-responsive hydrogel membrane for effective photothermal sterilization upon light irradiation at skin-permissible intensity has been successfully prepared using a sodium alginate-based hydrogel membrane containing tannic acid–Fe(III) compounds (STF). The as-prepared STF displayed excellent mechanical capacity and fabricability. More importantly, the as-prepared STF revealed superior photothermal efficiency under a low-intensity NIR irradiation (0.3 W cm−2), which was below the maximum permissible exposure of skin (0.33 W cm−2). In addition, the STF showed the excellent performance of photothermal sterilization for MRSA both in vitro and in vivo. Furthermore, the STF showed good biocompatibility. Based on the simple synthesis method, outstanding mechanical properties, excellent photothermal sterilization performance and good biocompatibility, the STF could be a promising wound dressing for antibiotic-resistant bacterial infections.


Recommended Literature
- [1] Contents list
- [2] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [3] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
- [4] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†
- [5] Impact of metastable defect structures on carrier recombination in solar cells†
- [6] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [7] Understanding and design of non-conservative optical matter systems using Markov state models†
- [8] A novel regrowth mechanism and enhanced optical properties of Mg0.25Zn0.75O nanorods subjected to vapor-confined face-to-face annealing
- [9] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [10] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites










